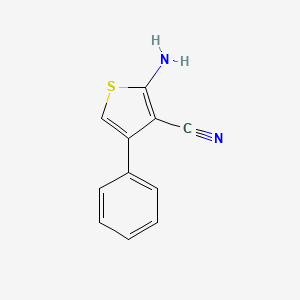

2-Amino-4-phenyl-3-thiophenecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-phenylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSVWOYCWFNSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274803 | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-73-4 | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Their inherent structural motifs are present in pharmaceuticals ranging from anti-inflammatory drugs to antipsychotics.[2] The target molecule of this guide, 2-amino-4-phenyl-3-thiophenecarbonitrile, is a valuable synthon, embodying the key reactive functionalities that make this class of compounds so synthetically useful.

This guide provides an in-depth exploration of the synthesis of this compound, focusing on the widely employed and efficient multicomponent Gewald reaction.[1][3] We will dissect the reaction mechanism with a focus on the causal relationships behind the experimental choices, provide a detailed experimental protocol, and discuss key parameters for optimizing the synthesis. This document is intended for researchers, scientists, and drug development professionals who seek a deep, practical understanding of this important transformation.

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction is a one-pot synthesis that elegantly combines three components—a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur—in the presence of a base to form a polysubstituted 2-aminothiophene.[4] In the case of this compound, the reactants are acetophenone, malononitrile, and elemental sulfur. The reaction proceeds through a cascade of well-defined steps, each critical for the formation of the final thiophene ring.

The generally accepted mechanism involves three primary stages: a Knoevenagel-Cope condensation, the addition of sulfur, and an intramolecular cyclization followed by tautomerization.[5][6]

Step 1: Base-Catalyzed Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetophenone and malononitrile.[3][5] A secondary amine, such as morpholine or piperidine, or a tertiary amine like triethylamine, is commonly used as the catalyst.[6] The choice of base is critical; it must be sufficiently strong to deprotonate the highly acidic methylene protons of malononitrile, yet not so strong as to promote undesirable side reactions. Morpholine is often a preferred base due to its ability to effectively solubilize elemental sulfur, which is crucial for the subsequent step.[1]

The base abstracts a proton from malononitrile to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The resulting intermediate undergoes dehydration to yield the stable α,β-unsaturated dinitrile, 2-benzylidenemalononitrile.[5] The formation of this conjugated system is the thermodynamic driving force for this initial stage.

Step 2: Michael Addition of Sulfur

The next phase of the reaction involves the addition of elemental sulfur to the activated α,β-unsaturated dinitrile intermediate. The precise mechanism of sulfur addition is complex and not entirely elucidated, with evidence suggesting the involvement of polysulfide intermediates.[7] A plausible pathway involves the formation of a thiolate intermediate through a Michael-type addition of a sulfur nucleophile to the β-carbon of the unsaturated dinitrile.[8] The base present in the reaction medium can react with elemental sulfur (S₈) to form reactive polysulfide species, which can then act as the sulfur source.

Step 3: Intramolecular Cyclization and Tautomerization

The final stage is a rapid intramolecular cyclization. The thiolate anion, generated in the previous step, attacks one of the nitrile groups, leading to the formation of a five-membered ring.[9] This step is an intramolecular nucleophilic addition to the electrophilic carbon of the nitrile. The resulting cyclic imine intermediate is unstable and quickly undergoes tautomerization to the more stable aromatic 2-aminothiophene structure. This aromatization is a powerful thermodynamic driving force that pushes the reaction to completion.[5]

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol represents a generalized one-pot procedure for the synthesis of this compound. The specific quantities and conditions may require optimization depending on the scale and available equipment.

Materials and Reagents

-

Acetophenone (98% or higher)

-

Malononitrile (99% or higher)

-

Elemental Sulfur (powdered)

-

Morpholine (99% or higher)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Ethyl Acetate

-

Hexane

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol, 1.20 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g).[6]

-

Solvent and Catalyst Addition: Add ethanol (20-30 mL) as the solvent, followed by the addition of morpholine (10-20 mol%, e.g., 2 mmol, 0.17 mL).[6]

-

Reaction Conditions: Stir the reaction mixture at a temperature between 40-50°C. The use of gentle heating is often necessary to ensure the dissolution and reactivity of sulfur.[6]

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-24 hours.[6]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.[5]

Caption: Figure 2: Experimental Workflow for Gewald Synthesis.

Data Presentation: Reaction Parameters and Yields

The yield of the Gewald reaction can be influenced by several factors, including the nature of the reactants, the choice of catalyst and solvent, and the reaction conditions. For aryl ketones like acetophenone, which can be less reactive than aliphatic ketones, modifications to the standard procedure have been developed to improve yields.[10]

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | Morpholine | Ethanol | 40-50 | 2-24 h | Moderate | [6] |

| Ball Milling | Morpholine (catalytic) | Solvent-free | Room Temp. | 1-2 h | Moderate to Good | [10] |

| Microwave Irradiation | Morpholine | Ethanol | 120 | 5-15 min | Good to Excellent | |

| Piperidinium Borate | Piperidinium borate (catalytic) | EtOH:H₂O (9:1) | 100 | 25 min | 96 | [2] |

Table 1: Comparison of different synthetic methodologies for the Gewald reaction.

Troubleshooting and Optimization

While the Gewald reaction is robust, challenges can arise, particularly with less reactive aryl ketones.

-

Low Yield: If the yield is low, consider increasing the reaction temperature slightly, but be cautious of potential side reactions like polymerization. A stronger base or a two-step procedure where the Knoevenagel product is first isolated might be beneficial.[6] Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.[3]

-

Dimerization of the α,β-unsaturated nitrile: This is a potential side reaction. Optimizing the reaction temperature and the rate of addition of the base can help minimize its formation.

-

Product Purification: The product is a solid at room temperature. Recrystallization from ethanol is often an effective method for purification.

Conclusion

The Gewald reaction remains a highly efficient and versatile method for the synthesis of 2-aminothiophenes. By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and optimize the synthesis of this compound. The continued development of more sustainable methods, such as solvent-free ball milling and microwave-assisted synthesis, further enhances the utility of this important transformation in modern organic and medicinal chemistry.

References

-

Shearouse, W. C., Shumba, M., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4747–4757. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]

-

American Chemical Society. (n.d.). Computational investigations on the mechanism of the Gewald reaction. [Link]

-

Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

ResearchGate. (n.d.). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. [Link]

-

Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. d-nb.info [d-nb.info]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Gewald reaction for 2-Amino-4-phenyl-3-thiophenecarbonitrile

An In-depth Technical Guide to the Gewald Reaction: Synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

The Gewald reaction, a cornerstone of heterocyclic chemistry, stands as a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] These scaffolds are of paramount importance in medicinal chemistry and materials science, serving as foundational building blocks for a wide array of biologically active compounds and functional materials.[4][5] This guide provides an in-depth technical analysis of the Gewald reaction, specifically focusing on the synthesis of this compound from acetophenone, malononitrile, and elemental sulfur. We will explore the nuanced reaction mechanism, dissect critical experimental parameters, provide a field-proven laboratory protocol, and offer expert insights into troubleshooting and optimization.

The Strategic Importance of the Gewald Reaction

First reported by Karl Gewald in the 1960s, this one-pot synthesis provides an atom-economical and efficient route to highly functionalized thiophenes.[2][4][6] The reaction involves the condensation of a carbonyl compound with an α-cyanoester or dinitrile in the presence of elemental sulfur and a basic catalyst.[6][7] Its enduring appeal lies in the ready availability of starting materials, mild reaction conditions, and the high degree of structural diversity achievable in the products.[1][2] The target molecule, this compound, is a valuable synthon, with its structural motif found in compounds investigated as antiproliferative agents, allosteric modulators of adenosine receptors, and precursors to potent thieno[2,3-d]pyrimidine-based therapeutics.[5]

Deconstructing the Reaction Mechanism

The synthesis of this compound via the Gewald reaction is not a single transformation but a carefully orchestrated sequence of three primary stages. While the exact nature of the sulfur addition is a subject of ongoing computational investigation, the generally accepted pathway provides a robust framework for understanding and controlling the reaction's outcome.[8][9][10][11]

Stage 1: The Knoevenagel Condensation

The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (acetophenone) and the active methylene compound (malononitrile).[4][6][12][13]

-

Causality: A mild base, typically a secondary amine like morpholine or piperidine, is employed.[13] Its function is to deprotonate the malononitrile, which is sufficiently acidic (pKa ≈ 11) to form a stabilized carbanion.[14] The use of a mild base is a critical choice to prevent the competitive self-condensation of the acetophenone, which would occur with stronger bases.[12] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, 2-benzylidenemalononitrile.

Stage 2: Sulfur Addition

The elemental sulfur (S₈) is introduced into the reaction. The mechanism of its addition to the Knoevenagel intermediate is complex.[13]

-

Expert Insight: Computational studies suggest that the carbanion of the α,β-unsaturated nitrile attacks the S₈ ring, leading to its opening and the formation of polysulfide intermediates.[9][10][11][14] These polysulfides are thought to exist in a complex equilibrium.[9][14] For practical purposes, the key transformation is the formation of a thiolate intermediate at the β-carbon position relative to the nitrile groups.

Stage 3: Intramolecular Cyclization & Aromatization

This final stage is the thermodynamic driving force for the entire sequence.[9][11]

-

Mechanism: The newly formed thiolate anion performs an intramolecular nucleophilic attack on the carbon of one of the nitrile groups.[15] This ring-closure step forms a five-membered dihydrothiophene ring. A subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system, yielding the final product.[6][8]

Visualizing the Mechanism

Caption: Figure 1: Reaction Mechanism for this compound Synthesis.

Optimizing Reaction Parameters: A Scientist's Perspective

Achieving high yield and purity in the Gewald reaction hinges on the judicious control of several key variables. The interplay between catalyst, solvent, and temperature dictates the reaction's efficiency and selectivity.

| Parameter | Selection & Rationale | Potential Issues |

| Carbonyl | Acetophenone: An aromatic ketone. Generally less reactive than aldehydes but more stable, leading to fewer side reactions.[3] | Steric hindrance can slow the initial Knoevenagel condensation. |

| Nitrile | Malononitrile: Highly reactive due to the acidity of the α-methylene protons, often leading to higher yields compared to cyanoacetates.[16] | Prone to dimerization, a key side reaction, especially at elevated temperatures.[14][17] |

| Catalyst | Morpholine/Piperidine: Mild secondary amine bases. Effective for the Knoevenagel step without promoting ketone self-condensation.[13] | Stoichiometric amounts are often required. Can be difficult to remove during work-up. |

| L-Proline: A "green" organocatalyst. Can be used in catalytic amounts (10-20 mol%) and promotes high yields under mild conditions.[16] | May require specific solvent systems (e.g., DMF) for optimal activity.[16] | |

| Solvent | Ethanol/Methanol: Polar protic solvents. Good choice for dissolving reactants, especially elemental sulfur, facilitating a homogenous reaction.[13][18] | The water produced during condensation can inhibit the reaction if not controlled. |

| DMF: A polar aprotic solvent. Excellent solvating power, often used with catalysts like L-proline.[16] | Higher boiling point can complicate removal; potential for decomposition at high temps. | |

| Temperature | 40-60 °C: Optimal range. Gentle heating increases the rate of reaction and the solubility/reactivity of sulfur.[13] | > 80 °C: Excessive heat can lead to polymerization and formation of tarry byproducts.[17] |

| Room Temperature: Possible with highly reactive substrates or specific catalytic systems (e.g., in water/triethylamine).[4] | Reaction times can be significantly longer (2-24 hours).[13] |

Field-Proven Experimental Protocol

This protocol describes a reliable, one-pot synthesis of this compound. It is designed as a self-validating system where progress can be monitored, and the work-up is straightforward.

Materials & Equipment:

-

Acetophenone (10 mmol, 1.20 g, 1.17 mL)

-

Malononitrile (10 mmol, 0.66 g)

-

Elemental Sulfur (powdered, 12 mmol, 0.38 g)

-

Morpholine (20 mol%, 2 mmol, 0.17 mL)

-

Ethanol (95%, 25 mL)

-

100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

-

TLC plates (silica gel), filtration apparatus, recrystallization glassware

Procedure:

-

Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).[13]

-

Solvent & Catalyst Addition: Add 25 mL of ethanol, followed by the addition of morpholine (2 mmol). The use of ethanol is strategic as it effectively dissolves the reactants into a homogenous mixture.[18]

-

Reaction Conditions: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to a gentle reflux (approximately 50-60 °C) with vigorous stirring. The gentle heat is crucial for enhancing sulfur's reactivity without promoting polymerization side reactions.[13][17]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the acetophenone spot indicates reaction completion, which typically occurs within 2-4 hours.

-

Work-up & Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will often precipitate out of the solution.

-

Filtration: If a solid precipitate has formed, cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities. This step is critical for obtaining a high-purity crude product.

-

Drying: Dry the solid product under vacuum to obtain the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a pale yellow crystalline solid.[4][8]

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Malononitrile is toxic; handle with appropriate gloves and avoid inhalation.

-

Hydrogen sulfide may be generated as a byproduct; ensure adequate ventilation.

Visualizing the Experimental Workflow

Caption: Figure 2: Experimental Workflow for Gewald Synthesis.

Troubleshooting & Advanced Insights

| Common Problem | Probable Cause(s) | Expert Recommendation(s) |

| Low or No Yield | Inefficient Knoevenagel Step: Base may be too weak or degraded. Water from condensation may be inhibiting the reaction. | Ensure the purity of the base. For stubborn ketones, consider a two-step procedure: first isolate the Knoevenagel intermediate, then react it with sulfur and base.[13] |

| Dark Brown/Tarry Mixture | Polymerization/Polysulfide Formation: Reaction temperature is too high. | Immediately reduce the temperature. The optimal range is typically 40-60°C. Ensure starting materials are pure, as impurities can catalyze polymerization.[17] |

| Significant Dimer Byproduct | Dimerization of α,β-unsaturated nitrile: This intermolecular side reaction competes with the desired intramolecular cyclization.[17] | Optimize the reaction temperature; a systematic screen can identify the sweet spot. Consider a slower, controlled addition of the ketone to keep the concentration of the Knoevenagel intermediate low.[17] |

| Product Fails to Precipitate | High Solubility in Solvent: The product may be too soluble in pure ethanol at room temperature. | Concentrate the reaction mixture under reduced pressure to about half its volume. Alternatively, add a small amount of cold water dropwise to induce precipitation. |

Conclusion

The Gewald reaction remains an indispensable tool for the synthesis of 2-aminothiophenes. By understanding the underlying mechanistic principles—the initial Knoevenagel condensation, the complex sulfur addition, and the final, thermodynamically favorable cyclization—researchers can effectively troubleshoot and optimize this reaction for their specific needs. The synthesis of this compound serves as a prime example of this reaction's utility. Careful control over the choice of catalyst, solvent, and temperature is paramount to achieving high yields and minimizing the formation of common side products such as dimers and polymers. This guide provides the technical foundation and practical insights necessary for drug development professionals and research scientists to successfully leverage the Gewald reaction in their synthetic endeavors.

References

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate.

- Gewald Reaction. Organic Chemistry Portal.

- Gewald reaction. Wikipedia.

- Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. Benchchem.

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.

- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Doré, G., & Dubus, S. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Applied Interfaces.

- Computational investigations on the mechanism of the Gewald reaction. American Chemical Society.

- Mack, J., Shumba, M., & Darko, G. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(8), 6459-6466.

- Proposed mechanism for the Gewald condensation reaction. ResearchGate.

- Reaction optimization studies of the modified Gewald reaction. ResearchGate.

- Knoevenagel condensation. Wikipedia.

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv.

- Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. ResearchGate.

- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.

- Optimization of reaction conditions in the presence of catalytic amount of base. ResearchGate.

- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

- common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- Gewald Reaction. J&K Scientific LLC.

- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.

- A green chemistry approach to gewald reaction. Der Pharma Chemica.

- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619.

- Borah, B., Sarma, B., Borah, R., & Sarma, D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.

- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.

- This compound. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 11. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

Chemical properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic compound in modern organic and medicinal chemistry. We delve into its core chemical properties, beginning with its efficient synthesis via the Gewald reaction, followed by a detailed examination of its spectroscopic signature, physicochemical characteristics, and multifaceted chemical reactivity. The document elucidates the compound's role as a versatile synthon, particularly in the construction of pharmacologically significant fused heterocyclic systems like thieno[2,3-d]pyrimidines. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this valuable chemical building block.

Introduction and Strategic Importance

This compound (CAS No. 4651-73-4) is a polysubstituted aminothiophene that has garnered significant attention as a "privileged scaffold" in synthetic chemistry.[1][2] Its structure, featuring a thiophene ring substituted with both an electron-donating amino group and an electron-withdrawing nitrile group, creates a unique electronic profile that is highly conducive to further chemical modification.[3] This inherent reactivity makes it a cornerstone precursor for a diverse array of complex molecules.

In medicinal chemistry, the 2-aminothiophene motif is integral to compounds investigated for a wide spectrum of biological activities, including antitubercular, antiproliferative, and antimicrobial properties.[1][3][4] Notably, it serves as the foundational core for allosteric modulators of the A1 adenosine receptor, highlighting its therapeutic potential.[1][5] In materials science, its donor-π-acceptor (D-π-A) architecture is leveraged in the development of novel functional dyes and nonlinear optical (NLO) materials.[3] This guide will systematically explore the synthesis, characterization, reactivity, and applications that underscore the strategic importance of this compound.

Synthesis and Mechanistic Insight: The Gewald Reaction

The most prominent and efficient method for synthesizing this compound is the Gewald three-component reaction.[6][7][8] This one-pot synthesis involves the condensation of a ketone (acetophenone), an active methylene nitrile (malononitrile), and elemental sulfur, typically catalyzed by a base.

Causality in Experimental Design

The choice of a basic catalyst (e.g., diethylamine, morpholine, or piperidine) is critical as it facilitates the initial Knoevenagel condensation between acetophenone and malononitrile. This step is the rate-determining formation of a stable α,β-unsaturated dinitrile intermediate. The subsequent nucleophilic attack of the enolate on elemental sulfur, followed by intramolecular cyclization and tautomerization, leads to the formation of the aromatic thiophene ring.[6] The reaction is often performed in a polar solvent like ethanol or methanol to ensure the solubility of the reactants and intermediates.

Experimental Protocol: Gewald Synthesis

Materials:

-

Acetophenone

-

Malononitrile

-

Elemental Sulfur (powdered)

-

Diethylamine (or other suitable base)

-

Ethanol

Procedure:

-

To a stirred mixture of equimolar amounts of acetophenone and malononitrile in ethanol at room temperature, add a catalytic amount of diethylamine dropwise.

-

Continue stirring the mixture. The Knoevenagel condensation typically proceeds exothermically.

-

Once the initial reaction subsides, add one molar equivalent of finely powdered elemental sulfur to the mixture.

-

Heat the reaction mixture to 40–50°C and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature overnight. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound as a light yellow to brown solid.[9]

Reaction Mechanism Workflow

The following diagram illustrates the stepwise mechanism of the Gewald reaction for the synthesis of this compound.

Caption: Workflow of the Gewald three-component synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data provides a reference standard for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂S | [9][10] |

| Molecular Weight | 200.26 g/mol | [9] |

| Appearance | Light yellow to brown solid | [9] |

| Melting Point | 100-102 °C | [9] |

| CAS Number | 4651-73-4 | [3][9][10] |

Spectroscopic Data Summary

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| FT-IR (KBr) | ~3460, ~3300 cm⁻¹ (two bands) | N-H stretching (primary amine)[11] |

| ~2210 cm⁻¹ (sharp, strong) | C≡N stretching (nitrile)[11][12] | |

| ~1630, ~1570 cm⁻¹ | N-H bending, C=C stretching (aromatic)[11] | |

| ¹H NMR (CDCl₃) | δ ~7.3-7.6 ppm (m, 5H) | Phenyl protons |

| δ ~6.7 ppm (s, 1H) | Thiophene C5-H | |

| δ ~5.0 ppm (br s, 2H) | NH₂ protons[13] | |

| ¹³C NMR (CDCl₃) | δ ~160 ppm | C2-NH₂ |

| δ ~140-127 ppm | Phenyl & Thiophene C4, C5 carbons | |

| δ ~117 ppm | C≡N | |

| δ ~90 ppm | C3-CN | |

| Mass Spec (ESI) | m/z 201 [M+H]⁺ | Molecular Ion Peak |

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile platform for a wide range of chemical transformations. The primary reactive centers are the nucleophilic amino group and the electrophilic nitrile group, often acting in concert.

Key Reaction Pathways

-

Annulation to Thieno[2,3-d]pyrimidines: This is the most significant reaction pathway in drug discovery. The juxtaposition of the amino and nitrile groups allows for facile cyclocondensation with one-carbon synthons (e.g., formamide, orthoformates, or chloroformamidine hydrochloride) to construct the fused thieno[2,3-d]pyrimidine ring system.[1][5] This system is a bioisostere of purine and is a core structure in numerous kinase inhibitors and other therapeutic agents.

-

Schiff Base Formation: The amino group readily condenses with various aldehydes and ketones to form the corresponding imines (Schiff bases).[14] These intermediates can be further modified or utilized in the synthesis of more complex heterocyclic structures.

-

N-Acylation and N-Sulfonylation: The nucleophilic amino group can be easily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to produce a variety of amide and sulfonamide derivatives.

-

Nitrile Group Transformations: While less common due to the utility of the thieno[2,3-d]pyrimidine synthesis, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group, providing alternative synthetic routes. The nitrile itself often acts as a critical hydrogen bond acceptor in ligand-receptor interactions.[15][16]

Reactivity Map and Thieno[2,3-d]pyrimidine Formation

The following diagram highlights the key reactive sites and the principal synthetic transformation into the thieno[2,3-d]pyrimidine scaffold.

Caption: Key reactive sites and major synthetic routes.

Applications in Drug Development and Materials Science

The synthetic accessibility and versatile reactivity of this compound have established it as a high-value intermediate in multiple scientific domains.

-

Medicinal Chemistry: Its primary application is as a precursor for thieno[2,3-d]pyrimidines, which are found in a multitude of biologically active agents.[1] Derivatives have shown promise as potent and selective inhibitors of various protein kinases, which are crucial targets in oncology. The structural similarity of the thienopyrimidine core to adenosine allows these molecules to function as ATP-competitive inhibitors. Furthermore, direct derivatives of the 2-aminothiophene core are being explored as anti-infective and anti-inflammatory agents.[2][4]

-

Materials Science: The inherent push-pull electronic system (amino group as donor, nitrile as acceptor) makes this compound and its derivatives excellent candidates for creating organic dyes.[3] When incorporated into larger conjugated systems, such as azo dyes, they can exhibit strong absorption in the visible spectrum and good tinctorial strength, making them suitable for textile applications and advanced optical materials.[3]

Conclusion

This compound is more than a simple chemical; it is a powerful and versatile tool in the hands of the synthetic chemist. Its straightforward and high-yielding synthesis via the Gewald reaction, combined with a rich and predictable reactivity profile, makes it an indispensable building block. The ability to readily access the medicinally crucial thieno[2,3-d]pyrimidine scaffold, in particular, solidifies its status as a compound of high strategic importance in the ongoing quest for novel therapeutics and advanced functional materials. This guide has provided the core technical knowledge necessary for researchers to effectively harness the potential of this remarkable molecule.

References

-

Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chem Asian J. 2017 Sep 19;12(18):2410-2425.

-

Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Aust. J. Chem. 2009, 62, 402–406.

-

3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al. ResearchGate.

-

rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank. 2018, 2018(4), M1013.

-

Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. ResearchGate.

-

This compound. Benchchem.

-

The Role of 2-Amino-3-cyanothiophene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. 2019, 4, 1, 1576–1594.

-

Therapeutic importance of synthetic thiophene. J App Pharm Sci. 2017; 7(10): 231-238.

-

Gewald reaction. Wikipedia.

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. 2010 (i) 209-246.

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. 2024, 29(8), 1808.

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.

-

Gewald Reaction. Organic Chemistry Portal.

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

-

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis. Chemicalbook.

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate.

-

Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. ResearchGate.

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase.

-

Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry. 2022, 58(10), 1435–1442.

-

Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. ResearchGate.

-

Spectral Information. PubChem.

-

4651-73-4(this compound) Product Description. ChemicalBook.

-

The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. ResearchGate.

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. 2021, 26(23), 7352.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J Med Chem. 2012 Nov 26; 55(22): 9446–9468.

-

2-Amino-5-methyl-4-oxo-4,5-dihydro-3-thiophenecarbonitrile. Guidechem.

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. 2021; 6: 291.

-

The 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) molecule. ResearchGate.

-

This compound. Sigma-Aldrich.

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. 4651-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | 4651-73-4 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile

This guide provides a comprehensive overview of the core physical properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its application in drug development, synthesis of novel materials, and academic research. This document is structured to provide not just data, but also the underlying scientific principles and practical experimental methodologies for their determination.

Introduction: The Significance of this compound

This compound (CAS No: 4651-73-4) belongs to the 2-aminothiophene class of compounds, which are recognized as versatile synthons in organic chemistry.[1] The presence of an amino group, a nitrile group, and a phenyl substituent on the thiophene core imparts a unique electronic and structural profile, making it a valuable precursor for the synthesis of various biologically active molecules and functional materials. A thorough characterization of its physical properties is the foundational step in unlocking its full potential in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are essential for predicting its behavior in different environments and for designing experimental protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂S | [2] |

| Molecular Weight | 200.26 g/mol | [2] |

| Physical Form | Light yellow to brown solid | [2] |

| Melting Point | 100-102 °C | [2] |

| Boiling Point | 398.4±42.0 °C (Predicted) | [2] |

| Density | 1.30±0.1 g/cm³ (Predicted) | [2] |

| CAS Number | 4651-73-4 | [2] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [2] |

Experimental Determination of Physical Properties

The following sections detail the standardized experimental protocols for determining the key physical properties of this compound. The causality behind each procedural step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, whereas impurities typically depress and broaden the melting range.[3][4]

Methodology: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[5]

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point using the capillary method.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Measurement:

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

For an accurate measurement, start heating the block at a rate that allows the temperature to rise steadily.

-

When the temperature is about 15-20°C below the expected melting point (100-102°C), reduce the heating rate to approximately 1-2°C per minute.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts.

-

The recorded temperature range is the melting point of the sample.

-

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its purification, reaction setup, and formulation. A qualitative assessment in common laboratory solvents provides a practical solubility profile.

Methodology: Shake-Flask Method (Qualitative)

This method involves observing the dissolution of a small, known amount of solute in a specific volume of solvent at a controlled temperature.[6]

Experimental Workflow for Solubility Testing

Caption: General workflow for acquiring NMR spectra.

Step-by-Step Protocol:

-

Sample Preparation: [7][8][9][10][11] * Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.

-

Filter the solution through a Pasteur pipette containing a small cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.

-

Acquire the free induction decay (FID) for each nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Features:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C≡N stretching: A sharp, strong absorption band around 2200-2260 cm⁻¹ characteristic of the nitrile group.

-

C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region due to the aromatic phenyl and thiophene rings.

-

C-H stretching: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹.

Experimental Workflow for FTIR Analysis (ATR)

Caption: Workflow for FTIR analysis using an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Protocol (using ATR):

-

Background Spectrum:

-

Sample Spectrum:

-

Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final infrared spectrum.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly to remove all traces of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (200.26 g/mol ) should be observed. Depending on the ionization method, a protonated molecule [M+H]⁺ at m/z 201.27 may be prominent.

-

Fragmentation Peaks: The mass spectrum will likely show fragment ions resulting from the cleavage of bonds within the molecule. The fragmentation pattern can provide clues about the compound's structure.

Experimental Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for mass spectrometry analysis.

Step-by-Step Protocol (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a volatile solvent such as methanol or acetonitrile. [14] * The solution should be free of non-volatile salts and buffers.

-

-

Instrument Setup and Analysis:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, ions of the analyte are formed and enter the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Conclusion

The physical properties of this compound outlined in this guide provide a critical foundation for its use in scientific research and development. The experimental protocols described herein offer a standardized approach to verifying these properties and ensuring the quality and consistency of the material. A thorough understanding of these characteristics is essential for the rational design of synthetic routes, the development of new pharmaceuticals, and the creation of novel materials based on this versatile thiophene derivative.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Hornak, J. P. NMR Sample Preparation. [Link]

-

Bruker. NMR Sample Preparation. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

-

Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?. [Link]

-

University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Royal Society of Chemistry. Melting point determination. [Link]

-

Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Nanopartikel.info. (2016, May 28). Procedure for solubility testing of NM suspension. [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

-

Scribd. Solubility Test Procedure Guide. [Link]

-

Pharma Dekho. (2024, June 1). General Test Procedure Identification by Solubility. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Fisyuk, A. S., et al. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 1(4), 654-665. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

Aston Labs. (2014, February). Mass Spectrometric Synthesis in the Undergraduate Organic Lab. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

-

ResearchGate. FTIR spectra of.... [Link]

-

PubChem. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. [Link]

-

SpectraBase. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. [Link]

-

Autech Industry Co.,Limited. 2-Amino-5-Methyl-3-Thiophenecarbonitrile. [Link]

-

SpectraBase. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. [Link]

-

SpectraBase. Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form) in Pure and Binary Solvents. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4651-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 5. westlab.com [westlab.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. organomation.com [organomation.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. Sample Preparation [nmr.chem.ualberta.ca]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the essential starting materials for the synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile, a valuable scaffold in medicinal chemistry and materials science.[1][2] The synthesis is predominantly achieved through the Gewald three-component reaction, a versatile and efficient one-pot method.[3][4][5][6] This document offers a detailed examination of the roles of the core reactants—acetophenone, malononitrile, and elemental sulfur—and the crucial function of the basic catalyst, typically morpholine. The underlying chemical principles governing the selection of these materials and their impact on the reaction mechanism and yield are elucidated. Furthermore, a detailed experimental protocol, quantitative data summary, and a visual representation of the synthetic workflow are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis.

Introduction: The Significance of this compound

The 2-aminothiophene moiety is a privileged scaffold in the realm of heterocyclic chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1][7] Specifically, this compound is a key intermediate in the synthesis of various therapeutic agents, including those with antitubercular, antiproliferative, and anti-inflammatory properties.[1] Its utility also extends to materials science, where it is employed in the development of novel dyes and pigments.[2] The most common and efficient route to this compound is the Gewald reaction, a multicomponent condensation that offers high atom economy and procedural simplicity.[3][4][5]

Core Starting Materials and Their Mechanistic Roles

The successful synthesis of this compound via the Gewald reaction is critically dependent on the judicious selection of its three primary components and a suitable basic catalyst.

The Carbonyl Source: Acetophenone

Acetophenone serves as the α-methylene carbonyl compound in this specific Gewald reaction. Its phenyl group ultimately forms the 4-phenyl substituent on the thiophene ring.

-

Chemical Function: The reaction initiates with a Knoevenagel condensation between acetophenone and malononitrile.[5] The carbonyl carbon of acetophenone is electrophilic and susceptible to nucleophilic attack by the carbanion generated from malononitrile. The adjacent α-protons are not directly involved in the initial condensation but the ketone's structure dictates the substitution pattern of the final product.

-

Rationale for Selection: Acetophenone is an ideal starting material due to its commercial availability, relatively low cost, and appropriate reactivity. The phenyl group is electronically and sterically suitable for the reaction, leading to good yields of the desired product. Other aryl ketones can also be employed to generate a variety of 4-aryl-2-aminothiophenes.[4]

The Activated Nitrile: Malononitrile

Malononitrile is the active methylene component that provides two carbon atoms and the nitrile group to the final thiophene ring.

-

Chemical Function: The methylene protons of malononitrile are highly acidic due to the electron-withdrawing effect of the two adjacent cyano groups. This acidity allows for easy deprotonation by a base to form a stabilized carbanion.[8] This carbanion then acts as the nucleophile in the initial Knoevenagel condensation with acetophenone.[5][8] The nitrile group is essential for the subsequent cyclization and remains as the 3-carbonitrile substituent in the final product.

-

Rationale for Selection: The high reactivity of malononitrile in forming the Knoevenagel adduct is a key driver for the forward progression of the reaction. Its structure directly contributes to the formation of the 2-amino and 3-carbonitrile functionalities of the target molecule.

The Sulfur Source: Elemental Sulfur

Elemental sulfur, typically in its stable octasulfur (S₈) form, is the source of the sulfur atom that forms the thiophene heterocycle.

-

Chemical Function: The precise mechanism of sulfur incorporation is still a subject of some discussion, but it is generally accepted that sulfur adds to the intermediate formed after the Knoevenagel condensation.[5] The base in the reaction mixture is believed to open the S₈ ring, forming a reactive polysulfide species. This species then reacts with the Knoevenagel adduct. The subsequent intramolecular cyclization and tautomerization lead to the formation of the aromatic 2-aminothiophene ring.[5]

-

Rationale for Selection: Elemental sulfur is an inexpensive, readily available, and safe source of sulfur for this reaction. Its use avoids the need for more hazardous and odorous sulfur-containing reagents.

The Basic Catalyst: Morpholine

A base is essential to catalyze the Gewald reaction. While various organic bases like triethylamine or piperidine can be used, morpholine is a common and effective choice.[9][10][11]

-

Chemical Function: The primary role of the base is to deprotonate the malononitrile, generating the nucleophilic carbanion required for the initial condensation with acetophenone.[8] The base also facilitates the ring-opening of elemental sulfur and promotes the subsequent cyclization and aromatization steps.

-

Rationale for Selection: Morpholine is a moderately strong secondary amine that is effective in promoting all stages of the reaction without causing significant side reactions. Its boiling point is also suitable for reactions conducted at elevated temperatures.

Quantitative Data Summary

The following table provides a representative summary of the molar equivalents and typical quantities for the synthesis of this compound.

| Starting Material | Molecular Weight ( g/mol ) | Molar Equivalent | Typical Quantity (for a 10 mmol scale) |

| Acetophenone | 120.15 | 1.0 | 1.20 g (1.21 mL) |

| Malononitrile | 66.06 | 1.0 | 0.66 g |

| Elemental Sulfur | 32.07 (as S) | 1.1 | 0.35 g |

| Morpholine | 87.12 | 1.5 | 1.31 g (1.31 mL) |

| Ethanol (Solvent) | 46.07 | - | 20 mL |

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Acetophenone

-

Malononitrile

-

Elemental Sulfur (powder)

-

Morpholine

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in 20 mL of absolute ethanol.

-

Addition of Catalyst: To the stirred suspension, add morpholine (1.31 g, 15 mmol) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. A yellow precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product, this compound, should be a pale yellow solid.

Synthetic Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the Gewald synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established and highly efficient process, primarily relying on the Gewald three-component reaction. A thorough understanding of the roles of the starting materials—acetophenone as the carbonyl source, malononitrile as the activated nitrile, elemental sulfur as the heterocycle source, and morpholine as the basic catalyst—is paramount for achieving high yields and purity. This guide has provided the foundational knowledge, a detailed experimental protocol, and a clear workflow to empower researchers in their synthetic endeavors with this important heterocyclic compound.

References

-

Scalable four‐component reaction of acetophenone 1a, malononitrile 2, S8 3 and formamide 4. ResearchGate. Available at: [Link]

-

Mohareb, R. M. USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. African Journal of Online. Available at: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Available at: [Link]

-

Shearouse, W. C., Shumba, M., & Mack, J. (2022). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling a. Green Chemistry Letters and Reviews, 15(4), 734-740. Available at: [Link]

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

-

Three‐component reaction of aldehydes, acetophenone and malononitril... ResearchGate. Available at: [Link]

-

Thomas, J., Jana, S., Sonawane, M., Fiey, B., Balzarini, J., Liekens, S., & Dehaen, W. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892-3900. Available at: [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

-

Gewald reaction and apply in drug synthesis. ResearchGate. Available at: [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available at: [Link]

-

(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. sciforum.net [sciforum.net]

- 8. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Decisive Role of Elemental Sulfur in the Gewald Reaction: From Mechanistic Nuance to Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a robust and versatile pathway to synthesize highly substituted 2-aminothiophenes—scaffolds of immense importance in medicinal chemistry and materials science.[1][2][3] While the reaction's three core components—a carbonyl compound, an activated nitrile, and a base—are well-established, the specific and multifaceted role of the fourth component, elemental sulfur (S₈), has been a subject of considerable debate. This technical guide moves beyond a superficial overview to provide a detailed, evidence-based exploration of elemental sulfur's function in the Gewald reaction. We will dissect the modern, computationally-supported mechanism, explain the causality behind experimental choices, and provide validated protocols for practical application. This document is intended for researchers and drug development professionals seeking a deeper, actionable understanding of this powerful synthetic tool.

Deconstructing the Gewald Reaction: Beyond a One-Pot Synthesis

First reported by Karl Gewald in 1961, the reaction is a multicomponent process that forges the valuable 2-aminothiophene ring system from simple, readily available precursors.[1][4] Its prominence stems from its operational simplicity and the structural diversity of the products it can generate. The most commonly employed variation is a one-pot synthesis involving a ketone or aldehyde, an α-cyanoester or other activated nitrile, elemental sulfur, and an amine base.[5][6]

While often presented as a simple condensation, the reaction is a sophisticated sequence of steps where the timing of sulfur's involvement is critical. For decades, the precise mechanism—especially how the inert, eight-membered ring of elemental sulfur is activated and incorporated—remained poorly understood.[5][7] Early hypotheses incorrectly proposed that the amine base or an enolate from the carbonyl component would first attack the S₈ ring.[7][8] However, recent high-level computational studies have overturned these assumptions, revealing a more elegant and logical pathway.[7][9][10]

The Modern Mechanistic Paradigm: Sulfur's True Role

Comprehensive Density Functional Theory (DFT) calculations have elucidated a clear mechanistic sequence for the Gewald reaction.[7][9][11] The process is not initiated by sulfur activation, but by a prerequisite condensation reaction. Elemental sulfur acts as a latent, electrophilic sulfur source, patiently waiting for a specific, highly nucleophilic intermediate to be formed.

Prerequisite Step: The Knoevenagel-Cope Condensation

The reaction's first and essential step is a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile.[5][7][12] The amine base (e.g., morpholine, triethylamine) functions as a Brønsted base, abstracting a proton from the activated nitrile to form a potent carbon nucleophile. This nucleophile then attacks the carbonyl carbon, leading to an intermediate which subsequently dehydrates to form a stable α,β-unsaturated nitrile.[5][12]

Key Insight: This initial condensation is critical because it creates the specific electronic environment necessary for the subsequent sulfur addition. Computational studies show that direct attack on S₈ by either the amine base or the initial ketone enolate is energetically unfavorable (highly endergonic), making these pathways kinetically implausible.[7][9]

From Theory to Bench: Experimental Protocols and Considerations

A thorough understanding of sulfur's mechanistic role directly informs experimental design and troubleshooting. The choice of reagents and conditions is not arbitrary but is guided by the need to facilitate the key steps outlined above.

Causality in Reagent Selection

-

Sulfur Source: Elemental sulfur (S₈) is the most common and cost-effective source. [9]Its apparent lack of reactivity is an advantage, as it prevents side reactions until the correct nucleophile is formed. Alternatives like sodium polysulfide have been used, sometimes in greener, ultrasound-promoted syntheses, effectively bypassing the S₈ ring-opening step. [13][14]* Base Selection: The base's primary role is as a proton shuttle, not a sulfur activator. [9]Secondary amines like morpholine are often preferred because they are effective bases and can enhance the solubility of elemental sulfur. [1]Tertiary amines like triethylamine are also commonly used. [9]The choice of base is a balance between its basicity (pKa) and its ability to solubilize the reaction components.

-

Solvent: Polar protic solvents like ethanol or methanol are frequently used. [1]They are effective at solvating the ionic intermediates and the conjugate acid catalyst involved in the polysulfide decomposition. [7]N,N-Dimethylformamide (DMF) is another common solvent. [1]In some cases, solvent-free reactions using mechanochemistry (ball milling) have been developed, offering a greener alternative. [6]

A Self-Validating Protocol for 2-Aminothiophene Synthesis

This protocol describes a general, one-pot procedure for the synthesis of a 4-aryl-2-aminothiophene, a common structural motif. The self-validating nature of the protocol lies in the clear progression of the reaction, which can be monitored by Thin Layer Chromatography (TLC), and the straightforward purification.

Workflow Overview

Step-by-Step Methodology:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl ketone (10 mmol, 1.0 equiv), the activated nitrile (e.g., ethyl cyanoacetate, 10 mmol, 1.0 equiv), and elemental sulfur (0.32 g, 10 mmol, 1.0 equiv).

-

Solvent and Base Addition: Add ethanol (25 mL) followed by the dropwise addition of morpholine (10 mmol, 1.0 equiv) with stirring.

-

Reaction Execution: Heat the reaction mixture to 50 °C with continuous stirring. The mixture will typically turn dark and homogeneous as the sulfur dissolves and reacts.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting ketone is a good indicator of reaction completion. Reactions are typically complete within 2-4 hours.

-

Workup and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. Pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).

Data Presentation and Troubleshooting

The Gewald reaction is known for its broad substrate scope. The table below summarizes representative yields for various carbonyl and activated nitrile combinations, illustrating the reaction's versatility.

| Carbonyl Compound | Activated Nitrile | Base | Typical Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | 80-90% | [1] |

| Acetophenone | Ethyl Cyanoacetate | Morpholine | 60-75% | [15] |

| Propiophenone | Malononitrile | Triethylamine | 65-80% | [1] |

| Butan-2-one | Cyanoacetamide | Piperidine | 70-85% | [16] |

| Phenylacetaldehyde | Malononitrile | Piperidine | 69-86% | [12] |

| 4-Nitroacetophenone | Ethyl Cyanoacetate | Morpholine | ~70% | [6] |

Troubleshooting Common Issues:

-